N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride
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Overview
Description
N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxadiazoles, have been reported to exhibit promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression .
Mode of Action
Based on the properties of related oxadiazole compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes . The compound might bind to its target, altering its function and leading to downstream effects .
Biochemical Pathways
Oxadiazole compounds are known to influence a variety of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor . These activities suggest that the compound could affect multiple biochemical pathways.
Pharmacokinetics
In silico results of related oxadiazole compounds indicated that they agree to the lipinski rules of five, suggesting a positive oral bioavailability .
Result of Action
Related oxadiazole compounds have been reported to exhibit anticancer activity, with ic50 values observed for in-vitro anti-cancer activities against various cell lines . This suggests that the compound could have a similar effect.
Action Environment
The performance of related compounds, such as iridium(iii) complexes with n-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide, showed significant performance differences, suggesting that environmental factors could potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the cycloheptanamine moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a phenylhydrazide with a suitable carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield different oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.
Scientific Research Applications
N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Uniqueness
N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride is unique due to its specific structure, which combines the oxadiazole ring with a cycloheptanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cycloheptanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.ClH/c1-2-7-11-14(10-6-1)17-12-15-18-19-16(20-15)13-8-4-3-5-9-13;/h3-5,8-9,14,17H,1-2,6-7,10-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJATMGYRWVSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=NN=C(O2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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